5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a fluorophenyl ring, a furan ring, a hydroxy group, and a benzofuran carbonyl group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include 4-fluorobenzaldehyde, furan-2-carbaldehyde, and 7-methoxy-1-benzofuran-2-carboxylic acid. Key steps in the synthesis may involve:
Aldol Condensation: Combining 4-fluorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrol-2-one core structure.
Functional Group Modification: Introduction of the hydroxy group and the benzofuran carbonyl group through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid or base catalysts for condensation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its therapeutic potential.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom in the 4-fluorophenyl ring distinguishes this compound from its analogs. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity due to its electronegativity and ability to form strong bonds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO6/c1-31-18-6-2-4-15-12-19(33-24(15)18)22(28)20-21(14-7-9-16(26)10-8-14)27(25(30)23(20)29)13-17-5-3-11-32-17/h2-12,21,29H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXBPHUNGWHTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CC=CO5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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